Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)-
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Overview
Description
Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)- is a steroidal compound with the molecular formula C21H32O4 and a molecular weight of 348.48 . It is a derivative of pregnane, a type of steroid nucleus, and is characterized by hydroxyl groups at the 3 and 17 positions and keto groups at the 11 and 20 positions. This compound is known for its biological activity and is often studied in the context of its physiological and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)- typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the hydroxylation of pregnane derivatives at specific positions followed by oxidation to introduce the keto groups. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols .
Scientific Research Applications
Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as inflammation and hormonal imbalances.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)- involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved often include signal transduction cascades that regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 3beta,17alpha-dihydroxy-5alpha-pregnane-11,20-dione
- 3alpha,21-dihydroxy-5beta-pregnane-11,20-dione
- 5beta-pregnane-3alpha,17-diol-11,20-dione
Uniqueness
Pregnane-11,20-dione, 3,17-dihydroxy-, (3alpha,5beta)- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities compared to other similar compounds. Its unique structure allows it to interact with different molecular targets and exhibit specific pharmacological effects .
Properties
IUPAC Name |
17-acetyl-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13-16,18,23,25H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEXSTRNLGYBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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